molecular formula C14H29I B1175300 2,3-NAPHTHO-18-CROWN-6 CAS No. 17454-52-3

2,3-NAPHTHO-18-CROWN-6

Cat. No.: B1175300
CAS No.: 17454-52-3
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Description

2,3-Naphtho-18-crown-6 is a macrocyclic crown ether derivative that incorporates a naphthalene group into its 18-membered ring structure containing six oxygen atoms . This integration of a fused bicyclic aromatic system enhances the compound's lipophilicity and introduces distinct steric and electronic properties, making it a valuable tool in supramolecular chemistry for selective cation recognition and binding studies . The compound exhibits a high affinity for metal cations, leveraging host-guest interactions where the crown ether's cavity selectively complexes cations . The naphthalene moiety serves as a built-in fluorophore, making 2,3-Naphtho-18-crown-6 particularly useful in fluorescence spectroscopy studies for estimating the nature and strength of cation-macrocycle interactions . Changes in fluorescence emission properties upon metal cation complexation provide critical insights into photophysical interaction mechanisms . Research indicates that such naphthalene-containing crown ethers can exhibit Complexation Enhanced Quenching Fluorescence Spectra (CEQFS) or Complexation Enhanced Fluorescence Spectra (CEFS), depending on the specific cation and its influence on triplet and singlet state energies . Beyond its role as a fluoroionophore, the lipophilicity imparted by the naphtho group makes this crown ether effective in non-polar solvents and solid-state clathrate formations . Its structural framework is also a key building block for more complex supramolecular extractants, such as Calix[4]-bis-2,3-naphtho-crown-6, which demonstrates exceptional selectivity for cesium ions in advanced separation processes, highlighting the utility of the naphtho-crown unit in designing highly selective sensing and separation materials . This product is intended for research purposes only. It is not approved for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

17454-52-3

Molecular Formula

C14H29I

Synonyms

2,3-NAPHTHO-18-CROWN-6

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies of 2,3 Naphtho 18 Crown 6

Classical Synthetic Approaches to the Core Macrocycle

The foundational synthesis of the 2,3-naphtho-18-crown-6 macrocycle relies on well-established principles of ether chemistry, tailored to the challenges of forming large ring structures.

Ring-Closing Reactions via Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone in the preparation of crown ethers, including 2,3-naphtho-18-crown-6. wikipedia.org This method involves the reaction of an alkoxide ion with a primary alkyl halide in an SN2 (bimolecular nucleophilic substitution) reaction. wikipedia.org In the context of macrocyclization, the synthesis is designed as an intramolecular or, more commonly, an intermolecular condensation between two different precursor molecules. One precursor provides the aromatic diol unit (the naphthol moiety), and the other provides the polyether chain with reactive ends (e.g., halides or tosylates).

The reaction mechanism involves the deprotonation of a diol, such as 2,3-dihydroxynaphthalene (B165439), by a strong base to form a more nucleophilic dialkoxide. This nucleophile then attacks the electrophilic carbon atoms at the ends of a polyether chain, displacing leaving groups like halides. wikipedia.orgmasterorganicchemistry.com To favor the formation of the desired cyclic monomer over linear polymerization, the reaction is typically performed under high-dilution conditions. This principle asserts that at very low concentrations, the probability of the two ends of the same molecule finding each other (cyclization) is higher than the probability of two different molecules reacting (polymerization).

Precursor Synthesis and Macrocyclization Conditions

The synthesis of 2,3-naphtho-18-crown-6 (also referred to in literature as 2,3-naphtho-20-crown-6) is effectively achieved by reacting the appropriate naphthalene (B1677914) and polyethylene (B3416737) glycol precursors. acs.org A common strategy involves the reaction of a bis(halomethyl)naphthalene with a polyethylene glycol. acs.org For instance, 2,3-bis(chloromethyl)naphthalene (B1622102) can be reacted with pentaethylene glycol.

Alternatively, and more frequently cited, is the reaction between 2,3-dihydroxynaphthalene and a dihalide or ditosylate of a corresponding polyether chain, such as 1,14-dichloro-3,6,9,12-tetraoxatetradecane. The macrocyclization is typically carried out in an aprotic solvent, such as tetrahydrofuran (B95107) (THF) or acetonitrile (B52724), which can solvate the cation of the base used. acs.orgresearchgate.net The choice of base is critical; strong bases like potassium tert-butoxide (t-BuOK) or alkali metal hydrides (NaH, KH) and carbonates (Cs2CO3, K2CO3) are often employed to ensure complete deprotonation of the hydroxyl groups. acs.orgresearchgate.netsemanticscholar.org The cation of the base can also act as a template, organizing the polyether chain around itself in a conformation that facilitates cyclization, an effect known as the "template effect". semanticscholar.org For 18-crown-6 (B118740) systems, the potassium ion (K+) is an effective template due to its compatible ionic radius with the crown ether cavity. semanticscholar.org

Table 1: Reaction Conditions for Synthesis of 2,3-Naphtho-18-Crown-6 acs.org
Naphthalene PrecursorPolyether PrecursorBaseSolventReported Yield
2,3-dihydroxynaphthalene1,14-dichloro-3,6,9,12-tetraoxatetradecanePotassium tert-butoxideTetrahydrofuran (THF)36%

Functionalization and Design of Advanced Derivatives

The rigid naphthalene unit of 2,3-naphtho-18-crown-6 provides a scaffold for introducing various functional groups, enabling the development of more complex and specialized molecular systems.

Introduction of Hydroxymethyl Moieties

The introduction of hydroxymethyl (-CH2OH) groups onto the crown ether framework serves as a crucial step for further derivatization. While direct hydroxymethylation of the pre-formed naphtho-crown ether is challenging, a more viable strategy involves the use of functionalized precursors during the initial synthesis. One such precursor is 6-(hydroxymethyl)-2-naphthol. chemicalbook.com This compound can be synthesized by the reduction of 6-hydroxy-2-naphthalenecarboxylic acid. chemicalbook.com

By incorporating this hydroxymethyl-functionalized naphthol into the Williamson ether synthesis, a 2,3-naphtho-18-crown-6 derivative bearing a hydroxymethyl group on the naphthalene ring can be prepared. For the synthesis of bis(hydroxymethyl) derivatives, a starting material like 2,3-bis(hydroxymethyl)naphthalene (B141878) could be envisioned, or functionalization could occur on a pre-existing di-formyl dibenzo-18-crown-6 (B77160) via reduction. sioc-journal.cnmdpi.com

Conversion to Ionizable Crown Carboxylic Acids and Esters

Hydroxymethylated crown ethers are versatile intermediates that can be converted into ionizable carboxylic acid derivatives. acs.org The primary alcohol of the hydroxymethyl group can be oxidized to a carboxylic acid using standard oxidizing agents. This conversion introduces a pH-sensitive, ionizable group, which is useful in designing ion sensors and transport systems.

The synthesis of corresponding esters can be achieved through several classical methods. researchgate.net Fischer esterification, involving the reaction of the crown ether carboxylic acid with an alcohol under acidic catalysis, is a direct route. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride, which then readily reacts with an alcohol to form the desired ester. researchgate.net These ester derivatives are often more lipophilic than their carboxylic acid counterparts.

Table 2: Synthetic Transformations for Functional Group Interconversion
Starting Functional GroupTarget Functional GroupGeneral Reaction TypeCommon Reagents
Hydroxymethyl (-CH2OH)Carboxylic Acid (-COOH)OxidationKMnO4, CrO3, PCC
Carboxylic Acid (-COOH)Ester (-COOR)Fischer EsterificationAlcohol (ROH), Acid Catalyst (e.g., H2SO4)
Carboxylic Acid (-COOH)Ester (-COOR)Via Acyl Chloride1. SOCl2 or (COCl)2 2. Alcohol (ROH)

Synthesis of Bis-Crown Ether Systems

Bis-crown ethers, which feature two macrocyclic units linked together, can be synthesized from functionalized 2,3-naphtho-18-crown-6 monomers. A common strategy involves the formylation of the aromatic part of the crown ether, followed by a condensation reaction. mdpi.com For example, a 4,4′-di-formyl dibenzo-18-crown-6 can be synthesized with a high yield using hexamethylenetetramine and trifluoroacetic acid as a catalyst. mdpi.com

Adapting this to the naphtho-system, a diformyl-2,3-naphtho-18-crown-6 could be synthesized. This dialdehyde (B1249045) can then serve as a building block. For instance, reacting it with a molecule containing two primary amine groups (a diamine) would lead to the formation of a bis-crown ether linked by di-imine bridges. Another approach involves reacting a formyl-substituted crown ether with an amino-functionalized crown ether to form a Schiff base, linking the two crown units. mdpi.com These larger, more complex structures are investigated for their ability to bind multiple guest ions or to form more intricate host-guest complexes.

Incorporation of Heteroatoms within the Crown Ring (e.g., Thiazole)

The strategic incorporation of heteroatoms, such as those in a thiazole (B1198619) unit, into the macrocyclic framework of 2,3-naphtho-18-crown-6 has been explored to modulate its complexation properties and enhance selectivity for specific cations. A significant area of this research has focused on improving selectivity for ammonium (B1175870) ions (NH₄⁺) over alkali metal ions like potassium (K⁺), which is a challenge due to their similar ionic radii.

A short and efficient synthesis for new thiazole-containing naphtho-crown ethers has been reported. researchgate.netresearchgate.net The synthetic approach allows for the placement of the naphthalene unit on either the right or left side of the thiazolo-crown ether. researchgate.net The inclusion of the naphthalene moiety has been shown to enhance the selectivity for ammonium ions over potassium ions. researchgate.netresearchgate.net The synthesis of these derivatives involves multi-step reactions starting from 2,3-dihydroxynaphthalene. researchgate.net For instance, the synthesis of 2,3-bis(amidomethyloxy)naphthalene can be achieved by reacting 2,3-dihydroxynaphthalene with iodoacetamide (B48618) in the presence of potassium carbonate. researchgate.net

Table 1: Thiazole-Containing Naphtho-Crown Ether Derivatives and Their Properties

Compound Key Structural Feature Observed Property Reference
Thiazolo-naphtho-18-crown-6 Contains a thiazole unit within the 18-crown-6 ring fused to a naphthalene moiety. Enhanced selectivity for NH₄⁺ over K⁺. researchgate.netresearchgate.net researchgate.net, researchgate.net
Naphtho-thiazolo-18-crown-6 Naphthalene unit positioned differently relative to the thiazole unit compared to the above. Similar NH₄⁺/K⁺ selectivity, indicating minor influence of naphthalene position on this parameter. researchgate.net researchgate.net

Development of Chiral 2,3-NAPHTHO-18-CROWN-6 Derivatives

The development of chiral derivatives of 2,3-naphtho-18-crown-6 is a significant area of research, primarily driven by their potential applications in enantiomeric recognition and separation. The introduction of chirality into the macrocyclic structure allows for stereospecific interactions with guest molecules.

A versatile intermediate for the synthesis of such chiral derivatives is hydroxymethyl-2,3-naphtho-18-crown-6. acs.org The preparation of this intermediate, specifically 11-hydroxymethyl-2,3-naphtho-18-crown-6, provides a functional handle that can be further modified to create a variety of more complex and lipophilic chiral crown ethers, including crown carboxylic acids. acs.org These functionalized derivatives are crucial for creating chiral stationary phases (CSPs) for liquid chromatography.

Chiral crown ethers, in general, have been effectively used for the preparation of CSPs to separate enantiomers of compounds containing primary amino groups, such as α-amino acid esters and arylalkylamines. mdpi.com While much of the work has focused on derivatives of (18-crown-6)-2,3,11,12-tetracarboxylic acid and bis-(1,1′-binaphthyl)-22-crown-6, the principles extend to naphtho-crown derivatives. mdpi.com The enantiomeric recognition mechanism relies on the formation of a host-guest complex where the protonated primary amino group of an analyte inserts into the crown ether cavity, stabilized by hydrogen bonds. mdpi.comresearchgate.net The chiral barriers on the crown ether ring then interact differently with the two enantiomers of the guest molecule, allowing for their separation.

The structural rigidity and electronic properties conferred by the naphtho group influence the geometry of the crown ether's cavity, which in turn affects the binding thermodynamics and chiral recognition capabilities. For example, the tert-butylammonium (B1230491) perchlorate (B79767) complex of 2,3-naphtho-18-crown-6 demonstrates a "rotator-stator" supramolecular structure stabilized by N–H⋯O hydrogen bonds, highlighting the well-defined interaction geometry that is fundamental to chiral recognition. researchgate.net

Table 2: Representative Chiral Derivatives and Precursors of Naphtho-Crown Ethers

Compound/Derivative Type Key Feature/Application Significance Reference
11-Hydroxymethyl-2,3-naphtho-18-crown-6 Hydroxymethyl functional group on the crown ether backbone. Versatile synthetic intermediate for creating more complex chiral derivatives. acs.org acs.org
Chiral Lariat Ethers Side arm containing a chiral center attached to the macrocycle. Increased guest specificity and potential for enhanced enantiomeric recognition. nih.gov nih.gov
Chiral Stationary Phases (CSPs) Chiral crown ether immobilized on a solid support (e.g., silica). Used in liquid chromatography for the separation of enantiomers. mdpi.com mdpi.com

Complexation Chemistry and Host Guest Recognition of 2,3 Naphtho 18 Crown 6

Fundamental Principles of Macrocyclic Host-Guest Interactions

The ability of 2,3-Naphtho-18-crown-6 to selectively bind specific ions is rooted in the principles of host-guest chemistry. As a macrocyclic polyether, it acts as a "host" molecule, featuring a central, three-dimensional cavity lined with electron-rich oxygen atoms. These oxygen atoms create a hydrophilic interior, which is ideal for coordinating with positively charged "guest" ions. The exterior of the macrocycle, particularly due to the hydrocarbon backbone and the fused naphtho group, is largely hydrophobic or lipophilic.

The primary forces driving the formation of host-guest complexes are non-covalent interactions. For 2,3-Naphtho-18-crown-6, these are predominantly ion-dipole interactions between the guest cation and the lone pairs of electrons on the ether oxygen atoms. mdpi.com The cyclic arrangement of these oxygen atoms pre-organizes the host for complexation, a phenomenon that contributes to the stability of the resulting complex. beilstein-journals.org The stability and selectivity of this binding are governed by several factors, including the relative sizes of the host cavity and the guest ion, the charge of the cation, and the nature of the solvent. tdl.orgmuk.ac.ir The fused aromatic naphtho unit further influences these interactions by modifying the electronic properties and conformational flexibility of the crown ether ring.

**3.2. Cation Binding Selectivity and Affinity Studies

The structure of 2,3-Naphtho-18-crown-6 allows it to exhibit marked selectivity towards different cations. This selectivity is a delicate balance of the "size-fit" concept, electrostatic interactions, and steric effects introduced by the naphtho substituent.

Like its parent compound, 18-crown-6 (B118740), 2,3-Naphtho-18-crown-6 shows a significant affinity for alkali metal cations. The 18-membered ring with six oxygen donor atoms is particularly well-suited for the potassium ion (K⁺). wikipedia.org The formation of stable complexes with alkali metals has been extensively studied. For instance, complexes such as [K(N18C6)]₂[Pd(SCN)₄] and [K(N18C6)]₂[Pt(SCN)₄], where N18C6 is 2,3-Naphtho-18-crown-6, have been synthesized and characterized, demonstrating the strong binding capability for K⁺. rsc.org While K⁺ is often the preferred guest, the crown ether also forms complexes with other alkali metals like sodium (Na⁺), rubidium (Rb⁺), and cesium (Cs⁺). tdl.org The relative stability of these complexes is influenced by how well the ion fits within the macrocyclic cavity and the electronic modifications imposed by the naphtho group. nih.gov

Research indicates that the presence of the naphtho group can decrease the selectivity for K⁺ when compared to the parent 18-crown-6. However, this structural modification can concurrently enhance the affinity for larger, "softer" cations like Rubidium (Rb⁺). Furthermore, the aromatic nature of the naphtho unit can lead to π-π stacking interactions in the solid state, which helps in the assembly and stabilization of crystal structures, as seen in various synthesized complexes. rsc.org

The principle of complementarity, or the "size-fit" relationship, is a crucial factor in determining the stability of crown ether complexes. tdl.org The host molecule will most strongly bind the cation that best fits into its cavity, allowing for optimal ion-dipole interactions with all donor oxygen atoms. The cavity of an 18-crown-6 ether has a diameter ranging from 2.6 to 3.2 Å. tdl.org As shown in the table below, the diameter of the potassium ion (K⁺) aligns exceptionally well with this cavity size, explaining the high stability of K⁺ complexes with 18-crown-6 and its derivatives. tdl.orgwikipedia.org

Ions that are smaller (like Na⁺) or larger (like Rb⁺ and Cs⁺) than the cavity will not fit as ideally, leading to generally weaker complexes. A smaller ion may not be able to interact with all oxygen atoms simultaneously, while a larger ion cannot fit comfortably within the plane of the ether ring.

Table 1: Comparison of 18-Crown-6 Cavity Size and Alkali Metal Cation Diameters

Crown EtherCavity Diameter (Å)CationCation Diameter (Å)
18-Crown-62.6 - 3.2Li⁺1.52
Na⁺2.04
K⁺2.76
Rb⁺2.98
Cs⁺3.34

Data sourced from references tdl.orgwikipedia.org. Note: Ionic diameters can vary slightly based on the coordination number.

2,3-Naphtho-18-crown-6 and related 18-crown-6 ethers also form complexes with divalent alkaline earth metal cations. Due to their higher charge density (2+), these cations generally form more tightly bound complexes than alkali metals of similar size. researchgate.net For example, the barium ion (Ba²⁺), with an ionic diameter of approximately 2.70 Å, is an excellent fit for the 18-crown-6 cavity, leading to the formation of very stable complexes. nih.govpeacta.org Strontium (Sr²⁺) and Calcium (Ca²⁺) also form complexes, although the stability can vary based on the specific ligand and solvent conditions. researchgate.netnih.gov

A significant feature of 18-crown-6 ethers, including the 2,3-naphtho derivative, is their ability to bind primary organic ammonium (B1175870) ions (R-NH₃⁺). beilstein-journals.orgwikipedia.org The tetrahedral geometry of the -NH₃⁺ group allows it to form three directed N-H⁺···O hydrogen bonds with the oxygen atoms of the crown ether ring in a tripod arrangement. beilstein-journals.orgresearchgate.net This interaction is highly specific and leads to the formation of stable supramolecular complexes.

2,3-Naphtho-18-crown-6 has been shown to form a stable complex with tert-butylammonium (B1230491) perchlorate (B79767). researchgate.net The bulky naphtho group can enhance the affinity for certain organic ammonium cations compared to unsubstituted crown ethers. The introduction of a naphthalene (B1677914) unit into a crown ether structure has been reported to increase the selectivity for ammonium ions over potassium ions. scispace.comkoreascience.krresearchgate.net This enhanced selectivity is attributed to subtle conformational changes and the electronic influence of the aromatic system, which can fine-tune the hydrogen bonding interactions with the ammonium guest. scispace.com

Organic Ammonium and Protonated Amine Binding

Thermodynamics and Kinetics of Complex Formation

The stability and spontaneity of complex formation are defined by key thermodynamic parameters. These values are crucial for quantifying the binding affinity and understanding the energetic forces that drive the host-guest association.

The affinity of 2,3-naphtho-18-crown-6 for a particular guest is quantified by its stability constant (Kₛ) or its logarithm (log Kₛ). Higher values indicate a more stable complex. These constants are typically determined using techniques such as titration calorimetry or spectroscopic titrations (UV-Vis, NMR, or fluorescence).

The naphtho substituent influences the binding properties compared to the parent 18-crown-6. While the parent compound shows a very high affinity for potassium ions (log Kₛ = 6.06 in methanol), the bulky naphtho group can alter this selectivity. wikipedia.org For 2,3-naphtho-18-crown-6, the complexation with ammonium ions is particularly notable.

Table 1: Stability Constants (log Kₛ) for 1:1 Complexes of Crown Ethers with Select Cations
Host CompoundGuest CationSolventlog KₛReference
2,3-Naphtho-18-crown-6NH₄⁺Methanol (B129727)~3.8
18-Crown-6K⁺Methanol6.06 wikipedia.org
18-Crown-6NH₄⁺Methanol4.27 muk.ac.ir

The Gibbs free energy of complexation (ΔG°) is composed of enthalpic (ΔH°) and entropic (ΔS°) contributions. Analysis of these components reveals the nature of the binding forces. In many crown ether complexation reactions, the process is enthalpy-driven. rsc.org The negative (favorable) enthalpy change results from the formation of strong, stabilizing interactions like hydrogen bonds and cation-dipole forces between the host and guest.

While specific thermodynamic data for 2,3-naphtho-18-crown-6 is not widely reported, studies on analogous systems show that complexation is typically enthalpy stabilized but entropy destabilized. rsc.org However, in some related systems, such as a glucose naphtho crown ether binding with tryptophan, the interaction can be predominantly entropy-driven, suggesting that factors like the hydrophobic effect can also play a crucial role. beilstein-journals.org

Structural Characterization of Host-Guest Complexes

Determining the precise three-dimensional structure of the host-guest complex is essential for understanding the specific interactions that govern molecular recognition.

Single-crystal X-ray diffraction is the most powerful technique for obtaining unambiguous structural information on host-guest complexes in the solid state. researchgate.netnih.gov This method provides precise atomic coordinates, allowing for the direct visualization of molecular geometry, bond lengths, bond angles, and intermolecular interactions.

A notable example is the analysis of the complex formed between 2,3-naphtho-18-crown-6 and tert-butylammonium perchlorate. researchgate.net The crystal structure confirms that the complexation occurs in a 1:1 stoichiometry and reveals the critical interactions stabilizing the assembly.

Table 2: Key Structural Findings from X-ray Diffraction of the [tert-Butylammonium][2,3-Naphtho-18-crown-6]ClO₄ Complex
Structural FeatureDescriptionReference
Guest ConformationThe tert-butylammonium cation inserts into the macrocyclic cavity of the host. researchgate.net
Hydrogen BondingThe guest is bound in a tripod arrangement, with N-H⋯O hydrogen bonds to the ether oxygen atoms. researchgate.net
Supramolecular ArrangementThe complex exhibits a "rotator-stator" arrangement in the crystal lattice.
Anion InteractionThe perchlorate anion links adjacent naphthyl groups through C-H⋯O interactions, contributing to the overall crystal packing. researchgate.net

This detailed structural evidence is invaluable, as it validates the binding models proposed by thermodynamic and spectroscopic studies and provides a concrete picture of the molecular recognition event. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations (e.g., ¹H NMR Chemical Shift Perturbations)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for probing the structural and dynamic aspects of host-guest complexation in solution. acs.org By monitoring the chemical shifts of the host and guest nuclei upon complex formation, one can gain valuable information about the binding site, conformational changes, and the stoichiometry of the complex. nih.gov

¹H NMR is particularly sensitive to the changes in the local electronic environment of protons within the 2,3-Naphtho-18-crown-6 structure upon guest binding. The interaction with a guest molecule, such as an ammonium ion, perturbs the magnetic environment of the crown ether's protons, leading to observable changes in their resonance frequencies, known as complexation-induced shifts. tsijournals.comscispace.com For instance, in studies involving similar naphtho-crown ethers, the binding of a guest in the macrocyclic cavity typically induces downfield shifts for the host's naphthalene protons and shifts for the ether protons, reflecting a conformational rearrangement to accommodate the guest. beilstein-journals.org Conversely, the protons of the guest molecule often experience upfield shifts due to the shielding effects of the aromatic naphthyl unit. beilstein-journals.org

These chemical shift perturbations (Δδ) can be systematically monitored during a titration experiment, where the guest is incrementally added to a solution of the host. The magnitude of the shifts provides qualitative evidence of interaction, while a quantitative analysis of the titration data can yield association constants (Kₐ) for the host-guest complex. researchgate.net

Infrared (IR) Spectroscopic Signatures of Complexation

Infrared (IR) spectroscopy is an essential tool for identifying the functional groups involved in host-guest interactions, particularly in the solid state. The formation of a complex between 2,3-Naphtho-18-crown-6 and a guest cation is accompanied by distinct changes in the vibrational frequencies of the crown ether's backbone. rsc.org

The most indicative vibrations are the stretching modes of the C-O-C ether linkages. escholarship.org In the uncomplexed state, 2,3-Naphtho-18-crown-6 exhibits a strong, characteristic asymmetric C-O-C stretching band. Upon complexation with a cation, this band typically shifts to a lower frequency (a redshift). ru.nlacs.org This shift is a direct consequence of the coordination of the positively charged guest to the lone pairs of the ether oxygen atoms. The coordination weakens the C-O bonds, thus lowering the energy and frequency of the vibration. The magnitude of this shift can correlate with the strength of the host-guest interaction.

Other regions of the IR spectrum, such as those corresponding to C-H and naphthyl ring vibrations, are generally less affected, although subtle shifts or changes in band shape can occur due to the conformational constraints imposed on the molecule upon complexation. ru.nl By comparing the IR spectrum of the free host with that of the complex, researchers can confirm the participation of the polyether ring in guest binding. rsc.orgirb.hr

Elucidation of Supramolecular Arrangements

Single-crystal X-ray diffraction provides the most definitive and detailed view of the three-dimensional structure of host-guest complexes, revealing the precise nature of intermolecular interactions and the resulting supramolecular architectures. rsc.orgresearchgate.net Studies on 2,3-Naphtho-18-crown-6 have unveiled elegant and complex solid-state structures.

A recurrent theme in the crystal structures of its complexes is the formation of extended networks through various non-covalent interactions. For instance, in complexes with potassium salts, such as [K(N18C6)]₂[Pd(SCN)₄] and [K(N18C6)]₂[Pt(SCN)₄], the potassium ion is coordinated by the six oxygen atoms of the crown ether cavity. rsc.org These individual complex units are then linked into one-dimensional chains through bridging interactions. rsc.org Crucially, these chains further self-assemble into two-dimensional networks driven by strong intermolecular π–π stacking interactions between the naphthylene groups of adjacent chains. rsc.org A similar 2D network, linked by bridging acetonitrile (B52724) molecules and π–π stacking, was observed in the complex [K(N18C6)]₂(CH₃CN)[Ni(mnt)₂]. researchgate.net

When complexed with organic cations like tert-butylammonium, 2,3-Naphtho-18-crown-6 forms a characteristic structure where the guest's -NH₃⁺ group is anchored into the macrocyclic cavity via a three-point hydrogen bonding pattern, often described as a "tripod arrangement". researchgate.netiucr.org In the crystal lattice of the tert-butylammonium perchlorate complex, the perchlorate anions further link the host-guest units through C-H···O interactions, demonstrating the cooperative nature of multiple weak forces in building the crystal structure. researchgate.netiucr.org These detailed structural analyses are fundamental to understanding the principles of molecular recognition and the rational design of new supramolecular materials.

Advanced Spectroscopic and Optical Investigations of 2,3 Naphtho 18 Crown 6

Fluorescence Spectroscopy in Complexation and Sensing

Fluorescence spectroscopy is a highly sensitive analytical technique used to study host-guest interactions involving 2,3-naphtho-18-crown-6. mdpi.com The naphthalene (B1677914) moiety serves as an intrinsic fluorophore, whose emission properties are often modulated by the binding of guest species within the crown ether cavity.

Photoinduced Electron Transfer (PET) is a primary mechanism governing the fluorescence behavior of many sensor molecules designed with a 'fluorophore-spacer-receptor' framework. In a typical PET sensor, the fluorescence of the fluorophore is quenched in the free state due to electron transfer from a nearby donor (the receptor). Upon guest binding, the electron-donating ability of the receptor is suppressed, inhibiting PET and causing a significant enhancement in fluorescence.

For crown ether systems, this mechanism is most clearly observed when the crown ether ring includes an electron-rich atom, such as nitrogen in aza-crown ethers. ias.ac.in In naphthalene-aza-crown ether derivatives, for instance, the fluorescence of the naphthalene unit is effectively quenched by PET from the lone pair of electrons on the nitrogen atom to the photoexcited naphthalene. ias.ac.in Binding of a cation or protonation of the nitrogen atom ties up these lone pair electrons, blocking the PET process and "switching on" the fluorescence. ias.ac.in

However, in the case of the standard 2,3-naphtho-18-crown-6, which lacks an integrated aza-group or similar electron donor, PET is not the inherent quenching mechanism. Instead, fluorescence quenching observed upon complexation with certain heavy metal ions is often attributed to other processes, such as the external heavy-atom effect. nih.gov This effect promotes intersystem crossing from the singlet excited state to the triplet state, reducing fluorescence efficiency. ias.ac.in Therefore, while PET is a key concept in the broader class of fluorescent crown ether sensors, for 2,3-naphtho-18-crown-6 itself, quenching phenomena are typically driven by different photophysical pathways unless the structure is specifically modified to include a PET donor. researchgate.netnih.gov

Changes in the fluorescence emission of 2,3-naphtho-18-crown-6 and its derivatives upon ion binding serve as a direct and sensitive method for monitoring complexation events. mdpi.com The binding of a cation into the crown ether cavity alters the local environment of the naphthalene fluorophore, leading to measurable changes in fluorescence intensity, quantum yield, and lifetime. ias.ac.inresearchgate.net

For example, studies on anionic polymers incorporating naphtho-18-crown-6 (B1236971) units demonstrated distinct fluorescence responses upon the addition of various metal cations in an aqueous solution. nih.gov The fluorescence intensity of these polymers was significantly quenched by heavy cations like Thallium (Tl⁺) and Barium (Ba²⁺), and to a lesser extent by Cesium (Cs⁺). nih.gov In contrast, lighter alkali metal ions such as Lithium (Li⁺), Potassium (K⁺), and Rubidium (Rb⁺) caused minimal change. nih.gov This quenching was attributed to the external heavy-atom effect exerted by the complexed cations. nih.gov

Conversely, fluorescence enhancement is also possible. The complexation of alkali metal ions with various naphtho-crown ethers can lead to an increase in fluorescence intensity. ias.ac.in This enhancement arises because cation binding can increase the rigidity of the host-guest complex, reducing non-radiative decay pathways and thereby increasing the fluorescence quantum yield.

Table 1: Cation-Induced Fluorescence Changes in Naphtho-18-Crown-6 Polymers Interactive data table summarizing the relative fluorescence intensity changes of anionic polymers containing 2,3-naphtho-18-crown-6 moieties upon addition of different metal cations.

Cation GuestObserved Fluorescence ChangeProbable MechanismReference
Tl⁺Sharp DecreaseExternal Heavy-Atom Effect nih.gov
Ba²⁺Strongest Decrease (among alkaline earths)External Heavy-Atom Effect nih.gov
Cs⁺Moderate DecreaseExternal Heavy-Atom Effect nih.gov
K⁺Little ChangeWeak Interaction/No Heavy Atom nih.gov
Li⁺, Rb⁺Little ChangeWeak Interaction/No Heavy Atom nih.gov

UV-Visible Absorption Spectroscopy in Binding Studies

UV-Visible absorption spectroscopy is another valuable tool for studying the complexation behavior of 2,3-naphtho-18-crown-6. While changes in the absorption spectrum upon guest binding are often less dramatic than those seen in fluorescence, they can provide crucial information about the binding event and, in some cases, a direct colorimetric readout.

When a guest ion binds to the crown ether, it perturbs the electronic environment of the naphthalene chromophore. This can lead to shifts in the absorption maxima (either a hypsochromic/blue shift or a bathochromic/red shift) and changes in the molar absorptivity. In studies of related aza-18-crown-6 ethers linked to naphthalene diimide (NDI) cores, the addition of Na⁺ or K⁺ ions induced a substantial blue shift of 75 nm in the absorption spectrum. rsc.org This significant spectral change provides a clear visual signal of cation binding.

Titration experiments, where the concentration of a guest is systematically varied while monitoring the UV-Vis spectrum of the host, are commonly performed. The resulting data can be used to generate binding isotherms and calculate association constants (Kₐ), which quantify the strength of the host-guest interaction. The presence of a clear isosbestic point in the spectral series during titration is strong evidence for a clean conversion from the free host to a single, well-defined host-guest complex.

Circular Dichroism (CD) for Chiral Recognition Phenomena

Circular Dichroism (CD) spectroscopy is an essential technique for investigating chiral recognition. mdpi.com It measures the differential absorption of left and right circularly polarized light by chiral molecules. While 2,3-naphtho-18-crown-6 itself is achiral, chiral versions can be synthesized, for example, by using optically active precursors to build the crown ether framework. These chiral hosts can then be used to selectively bind and differentiate between the enantiomers of a chiral guest molecule, such as a primary ammonium (B1175870) salt of an amino acid. beilstein-journals.org

The principle of CD-based chiral recognition relies on the formation of diastereomeric host-guest complexes. When a chiral host binds to the (R)-enantiomer of a guest, it forms an (R)-host/(R)-guest complex, and when it binds to the (S)-enantiomer, it forms an (R)-host/(S)-guest complex. These two complexes are diastereomers and will have different and distinct CD spectra. researchgate.net

In chiral naphtho-crown ethers, the naphthalene chromophores are held in a specific, chirally constrained orientation. This can lead to through-space electronic interactions, known as exciton (B1674681) coupling, between the naphthalene units. According to exciton chirality theory, this coupling generates characteristic bisignate (two-branched) signals in the CD spectrum, whose sign is determined by the handedness of the chromophore arrangement. acs.org Upon binding a chiral guest, the conformation of the crown ether ring may be subtly altered, changing the relative orientation of the chromophores and thus modulating the exciton-coupled CD signal. The difference in the CD spectra of the complexes formed with each guest enantiomer provides a direct measure of the chiral recognition event. researchgate.netrsc.org

Computational and Theoretical Chemistry Studies of 2,3 Naphtho 18 Crown 6

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the electronic structure of many-body systems, such as crown ether complexes. It is widely used to predict geometries, energies, and various molecular properties.

DFT calculations are instrumental in determining the most stable three-dimensional structures of 2,3-naphtho-18-crown-6 and its complexes. The process involves geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms, revealing the most stable conformation.

Experimental data from single-crystal X-ray diffraction provides a basis for understanding the conformation of these complexes. For instance, in the tert-butylammonium (B1230491) perchlorate (B79767) complex of 2,3-naphtho-18-crown-6, the cation is bound in a tripod arrangement. researchgate.net Similarly, in complexes with potassium tetracyanopalladate and tetracyanoplatinate, the [K(N18C6)]+ units form one-dimensional chains. rsc.org

While specific DFT geometry optimization studies for the uncomplexed 2,3-naphtho-18-crown-6 are not extensively detailed in the reviewed literature, the methodologies are well-established for analogous systems like dibenzo-18-crown-6 (B77160) (DB18C6) and 18-crown-6 (B118740). nih.govnih.govresearchgate.net For these related molecules, computational searches identify numerous possible conformations. nih.govresearchgate.net DFT calculations, often using functionals like B3LYP or PBE0 with basis sets such as 6-31+G(d) or 6-311+G(d,p), are employed to optimize the geometry of these conformers and determine their relative energies. nih.govnih.gov For complex systems, a conformational search is first performed to locate potential energy minima, followed by frequency calculations to confirm that the optimized geometry corresponds to a true minimum on the potential energy surface. nih.gov The inclusion of dispersion corrections in DFT calculations is sometimes considered to better account for non-covalent interactions, although its effect on vibrational frequencies may be negligible. researchgate.net

A primary application of DFT in the study of 2,3-naphtho-18-crown-6 is the quantification of the strength of interaction between the host and its guest. This is typically expressed as interaction energy or binding free energy.

While specific binding energy data for 2,3-naphtho-18-crown-6 complexes from DFT studies are sparse in the available literature, research on the closely related dibenzo-18-crown-6 (DB18C6) provides a clear methodological precedent. nih.gov In such studies, the bond dissociation free energies (BDFE) for complexes with alkali metal cations (Li+, Na+, K+, Rb+, Cs+) are calculated. nih.gov These calculations often employ a combination of DFT and a continuum solvation model (like CPCM) to simulate the solvent environment, as solvation effects are crucial for determining binding selectivity in solution. nih.gov

Table 1: Calculated Bond Dissociation Free Energies (BDFE) for Dibenzo-18-crown-6 (DB18C6) Complexes with Alkali Metal Cations This table is based on data for the related compound DB18C6 to illustrate the computational approach.

Guest CationGas Phase BDFE (kcal/mol)Aqueous Phase BDFE (kcal/mol)
Li⁺-61.2-8.4
Na⁺-46.5-10.0
K⁺-35.2-11.9
Rb⁺-30.4-10.3
Cs⁺-26.7-8.1
(Data sourced from a DFT study on dibenzo-18-crown-6. nih.gov)

Complexation between a crown ether and a cation is not purely electrostatic; a degree of charge transfer from the electron-donating oxygen atoms of the host to the guest cation occurs. DFT-based population analysis methods, such as Natural Population Analysis (NPA), can quantify this effect.

Studies on related aza-crown ether systems provide insight into how these effects are analyzed. nih.gov For example, in 18-azacrown-6 complexes with transition metal ions, the amount of charge transfer from the ligand to the metal was found to be a significant factor controlling the stability of the complexes. nih.gov Theoretical investigations into the chelating activities of various aza-crown ethers with alkali metal ions have also highlighted the relationship between binding energy and charge transfer, which can be calculated using different quantum mechanical methods. grafiati.com These studies serve as a guide for understanding how the electronic properties of the host, modified by substituents like the naphtho group, influence the nature and strength of the host-guest bond.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

A study involving a related compound, 1,3-calix arene bis(naphtho-18-crown-6), utilized MD simulations in vacuo to probe the conformational mobility of the crown ether loop in both the free host and its caesium complex. rsc.org Such simulations can reveal how the crown ether ring flexes and adapts its shape, which is crucial for the binding and release of guest ions. General MD simulations of 18-crown-6 in aqueous solutions have shown that water molecules form structured hydration shells around the crown ether, with some water molecules exhibiting long residence times in the hundreds of picoseconds. researchgate.net These simulations provide detailed pictures of host-solvent interactions and the thermodynamic properties of the solutions. researchgate.net

Quantum Chemical Descriptors for Binding Prediction

Quantum chemical descriptors are properties derived from computational chemistry calculations that can be correlated with experimental observations, such as binding affinity. These descriptors can be used to predict the behavior of new host-guest systems.

For instance, a DFT study on 2,3-naphtho-15-crown-5 (B99589) derivatives investigated how the first hyperpolarizability (a measure of non-linear optical response) changes upon complexation with various metal cations. science.gov The study found that variations in this descriptor could be used to distinguish between alkali and transition metal cations, suggesting its use as a potential tool for designing selective cation detectors. science.gov More advanced concepts include the development of "interactive-quantum-chemical-descriptors" (IQCDs), which are designed to better express intermolecular interactions in supramolecular complexes and improve the predictive accuracy of machine learning models. researchgate.net Such approaches could theoretically be applied to 2,3-naphtho-18-crown-6 to predict its binding selectivity for a wide range of guest molecules.

Detailed Analysis of Non-Covalent Interactions

The stability and structure of 2,3-naphtho-18-crown-6 complexes are governed by a variety of non-covalent interactions. The fused naphtho group, in particular, introduces possibilities for interactions not present in simple aliphatic crown ethers.

π-π Stacking: The aromatic naphthylene moiety is a key participant in π-π stacking interactions, which are crucial for the self-assembly of supramolecular structures. rsc.org In the solid state, complexes such as [K(N18C6)]₂[Pd(SCN)₄] and [K(N18C6)]₂[Pt(SCN)₄] form 1D chains through K-O ether bonds, and these chains are further assembled into 2D networks via inter-chain π-π stacking between neighboring naphthylene groups. rsc.orgrsc.org Similarly, in a complex with nickel maleonitriledithiolate, inter-chain π-π stacking interactions between naphthylene moieties help construct a 2D network. researchgate.netresearchgate.net

Table 2: π-π Stacking Interaction Parameters in a [K(N18C6)]₂[Pd(SCN)₄] Complex This table describes the geometric parameters of the π-π stacking between naphthylene rings in a specific crystal structure.

Interacting RingsDihedral Angle (°)Interplanar Separation (h, Å)Centroid-to-Centroid Distance (Å)
A···A'0.03.3983.754
B···B'0.03.3983.754
(Data sourced from a crystallographic study. rsc.org A and B represent the two phenyl rings of the naphthylene group.)

C-H···O and Other Hydrogen Bonds: In addition to the primary coordination of cations by the crown ether oxygen atoms, weaker hydrogen bonds play a significant role. In the crystal structure of the tert-butylammonium perchlorate complex of 2,3-naphtho-18-crown-6, the perchlorate anion links adjacent naphthyl groups through C-H···O interactions. researchgate.net The primary binding of the ammonium (B1175870) guest itself is achieved through N-H···O hydrogen bonds to the ether oxygen atoms. These varied weak interactions, including hydrogen bonds and π-π stacking, collectively determine the final architecture of the supramolecular assembly. researchgate.net

Cation-π Interactions: The electron-rich aromatic surface of the naphtho group can engage in favorable electrostatic interactions with cations. rsc.org DFT calculations on related systems have been used to derive the structure of complexes where a cation is bound simultaneously by the ether oxygens and the π-system of an aromatic ring. science.gov

Electrostatic, Dispersion, Polarization, and Repulsion Energy Components

The primary forces at play include:

Electrostatic Interactions: These are the dominant attractive forces in cation-crown ether complexes. They arise from the ion-dipole interactions between the positively charged guest cation and the lone pairs of the electronegative oxygen atoms within the crown ether cavity. nih.govicmp.lviv.ua The specific geometry of the crown ether positions these oxygen atoms to effectively coordinate with a cation of a suitable size. wikipedia.org

Repulsion Energy: Also known as exchange repulsion, this is a short-range repulsive force that arises when the electron clouds of the interacting molecules begin to overlap, as described by the Pauli exclusion principle. nih.gov This force prevents the complete collapse of the molecules into one another and is a critical factor in defining the optimal geometry and intermolecular distances within the complex.

In a theoretical study on DB18C6 complexes with alkali metal cations in an aqueous solution, the solvation free energy was broken down into its constituent parts. The non-electrostatic interaction energy, which is a sum of cavitation, repulsion, and dispersion energies, was found to be crucial for determining binding selectivity. nih.gov

Table 1: Interaction Energy Components in Crown Ether-Cation Complex Solvation

This table illustrates the different energy components contributing to the solvation free energy of a crown ether-cation complex, based on theoretical models for the analogous dibenzo-18-crown-6 system.

Energy ComponentDescriptionNature of Force
Electrostatic Interaction between the permanent charge of the ion and the partial charges (dipoles) of the crown ether's oxygen atoms. nih.govAttractive
Dispersion Attraction from correlated, instantaneous fluctuations in electron distribution between the complex and solvent molecules. nih.govAttractive
Polarization Energy stabilization from the distortion of electron clouds of the interacting species.Attractive
Repulsion Short-range force preventing the collapse of molecules due to electron cloud overlap. nih.govRepulsive
Cavitation Energy required to create a cavity in the solvent to accommodate the solute (the complex). nih.govEnergetically Unfavorable

π-π Stacking Interactions

The fused naphthyl group in 2,3-NAPHTHO-18-CROWN-6 is a large, electron-rich aromatic system that enables significant non-covalent π-π stacking interactions. rsc.org These interactions are crucial for the formation of organized, multidimensional supramolecular architectures in the solid state. rsc.orgrsc.org

Research on the crystal structures of complexes such as [K(N18C6)]₂[Pd(SCN)₄] and [K(N18C6)]₂[Pt(SCN)₄] reveals how these interactions dictate the assembly of molecules. rsc.orgrsc.org In these structures, the individual [K(N18C6)]⁺ units first link together through bridging interactions. Subsequently, these chains are organized into larger networks via inter-chain π-π stacking between the naphthylene moieties of adjacent 2,3-NAPHTHO-18-CROWN-6 ligands. rsc.orgrsc.orgresearchgate.net

Two primary stacking models for the naphthylene groups have been identified in these crystal structures:

Parallel-Displaced Stacking: The naphthyl rings of adjacent molecules are parallel but offset from one another. This arrangement minimizes electrostatic repulsion while maintaining favorable van der Waals and electrostatic interactions between the π-systems.

Edge-to-Face Stacking: The edge of one aromatic ring, which has a partial positive charge on its hydrogen atoms, interacts with the electron-rich face of a neighboring aromatic ring.

The presence of the naphtho group, compared to a simple benzene (B151609) ring (as in benzo- or dibenzo-18-crown-6), provides a larger surface area for these π-π interactions, potentially leading to stronger and more defined supramolecular assemblies. rsc.org Computational studies, such as molecular dynamics simulations, are often used to investigate the geometry and energetics of these stacking arrangements. nih.gov The interplanar distances between stacked naphthyl rings are a key parameter, with distances around 3.3 to 3.8 Å typically indicating significant π-π stacking. The specific orientation (e.g., perpendicularity to the crown ether plane) of the naphthyl group can influence the strength and nature of these interactions. ias.ac.in These interactions are not limited to self-assembly; they are also the primary force in the binding of aromatic guest molecules, such as tryptophan, by naphtho-crown ethers. nih.govbeilstein-journals.org

Table 2: Characteristics of π-π Stacking in 2,3-NAPHTHO-18-CROWN-6 Complexes

This table summarizes key features of π-π stacking interactions involving the naphthyl group of 2,3-NAPHTHO-18-CROWN-6 as observed in its crystalline complexes.

FeatureDescriptionReference
Interaction Type Non-covalent attraction between aromatic naphthyl groups. rsc.org
Role in Assembly Directs the formation of one- and two-dimensional polymeric superstructures from [K(N18C6)]⁺ units. rsc.orgrsc.org
Stacking Geometry Primarily parallel-displaced stacking between neighboring naphthylene moieties. rsc.orgresearchgate.net
Resulting Structure Formation of novel 2D networks through inter-chain π-π stacking interactions. rsc.orgresearchgate.net

Applications of 2,3 Naphtho 18 Crown 6 in Chemical Science and Technology

Separation and Extraction Technologies

The ability of 2,3-naphtho-18-crown-6 to form stable complexes with specific cations is the foundation of its use in advanced separation and extraction processes. These applications are critical in areas ranging from nuclear waste management to the production of pure enantiomers for pharmaceuticals.

Liquid-Liquid Extraction of Metal Ions (e.g., Radio-Cesium, Strontium, Rare Earth Elements)

Liquid-liquid extraction is a prominent technique for the selective separation of metal ions from aqueous solutions. 2,3-Naphtho-18-crown-6 and its derivatives have demonstrated significant potential in this area, particularly for the extraction of hazardous radionuclides like cesium and strontium from nuclear waste streams.

To enhance the extraction efficiency and selectivity of crown ethers, they are often incorporated into larger, more complex molecular structures. A notable example is the creation of calixarene-crown conjugates, where a 2,3-naphtho-crown-6 unit is attached to a calixarene (B151959) platform.

Calix nih.gov-bis-2,3-naphtho-crown-6 (CNC) is one such conjugate that has been investigated for the selective separation of radio-cesium from high-level liquid waste (HLW). researchgate.netresearchgate.net Studies have shown that CNC, when dissolved in a mixture of nitrobenzene (B124822) and toluene, can quantitatively separate radio-cesium from actual HLW. researchgate.netresearchgate.net The high selectivity is attributed to the pre-organized cavity of the calixarene-crown structure, which is ideally sized for the cesium ion.

However, a significant challenge with some calixarene-crown compounds, including calix nih.govarene-bis-(2,3-naphtho-crown-6), is their limited solubility in aliphatic diluents, which are often preferred for industrial liquid-liquid extraction processes. google.comgoogle.com This has led to research into alternative diluents and modifications of the extractant structure to improve solubility without compromising extraction efficiency. For instance, while nitrobenzene and other aromatic solvents have been used, they may not be ideal for large-scale applications due to cost and viscosity. google.comgoogle.com

The efficiency of these extractants is also influenced by the composition of the aqueous phase. For example, the extraction of cesium by calix nih.govarene-crown-6 compounds can be affected by the acidity of the solution. cea.fr

Table 1: Examples of 2,3-Naphtho-18-Crown-6 Based Extractants and Their Applications

Extractant Target Ion(s) Application Area Reference
Calix nih.gov-bis-2,3-naphtho-crown-6 (CNC) Radio-cesium Nuclear waste processing researchgate.netresearchgate.net

The mechanism of metal ion extraction by 2,3-naphtho-18-crown-6 and its conjugates involves the formation of a host-guest complex. The crown ether cavity, with its electron-donating oxygen atoms, encapsulates the target metal cation. The size of the cavity plays a crucial role in the selectivity of the extraction process. The 18-crown-6 (B118740) ring is particularly well-suited for complexing with the cesium cation due to their compatible ionic radii.

In the case of calixarene-crown conjugates, the calixarene unit provides a rigid framework that pre-organizes the crown ether moieties for optimal binding. This pre-organization minimizes the entropic penalty of complexation, leading to higher extraction efficiencies. The naphthalene (B1677914) group on the crown ether can also participate in π-π interactions, further stabilizing the complex.

The extraction process is an equilibrium between the aqueous phase containing the metal ion and the organic phase containing the extractant. The distribution of the metal ion between the two phases is influenced by several factors, including the pH of the aqueous solution, the concentration of the extractant in the organic phase, and the nature of the diluent used.

Chromatographic Separations

The chiral nature of certain derivatives of 2,3-naphtho-18-crown-6 makes them valuable components in chromatographic systems designed for the separation of enantiomers. Enantiomers are stereoisomers that are non-superimposable mirror images of each other and often exhibit different biological activities.

Capillary electrochromatography (CEC) is a hybrid separation technique that combines the high efficiency of capillary electrophoresis with the selectivity of high-performance liquid chromatography. Chiral stationary phases (CSPs) are crucial for the enantioseparation of chiral compounds in CEC.

While the direct use of 2,3-naphtho-18-crown-6 in CSPs for CEC is not extensively documented in the provided search results, the closely related (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid has been successfully employed as a chiral selector in CSPs for the enantioseparation of α-amino acids and their derivatives. springernature.comnih.gov These CSPs are typically prepared by covalently bonding the chiral crown ether to a support material like silica (B1680970) gel. researchgate.net The separation is then carried out using a suitable mobile phase, such as a mixture of methanol (B129727) and a buffer solution. springernature.comnih.gov The development of novel CSPs for CEC is an active area of research, with a focus on materials like nanopolymers and metal-organic frameworks. semanticscholar.orgxjtu.edu.cn

Chiral crown ether-based CSPs have proven to be highly effective for the enantioseparation of compounds containing primary amino groups, such as amino acids and their derivatives. mdpi.com The chiral recognition mechanism involves the formation of a diastereomeric complex between the chiral crown ether of the CSP and the protonated primary amino group of the analyte.

Research has shown that CSPs based on (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid can achieve the successful separation of various amino acids. nih.govresearchgate.net The retention and resolution of the enantiomers are significantly influenced by the composition of the mobile phase, including the type and concentration of acidic and organic modifiers, as well as the pH. nih.govresearchgate.net For instance, in the separation of β2-amino acids, the use of a long-tethered (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid-based CSP demonstrated that the nature of the substituents on the amino acid and the mobile phase conditions played a crucial role in the separation efficiency. researchgate.net

The elution order of the enantiomers can also be determined, providing further insight into the chiral recognition mechanism. For example, in some cases, the S-enantiomers have been observed to elute before the R-enantiomers. researchgate.net The versatility of these crown ether-based CSPs extends to the separation of dipeptides and tripeptides as well. mdpi.com

Table 2: Compound Names Mentioned in the Article

Compound Name
2,3-Naphtho-18-crown-6
Cesium
Strontium
Calix nih.gov-bis-2,3-naphtho-crown-6 (CNC)
Nitrobenzene
Toluene
(+)-(18-Crown-6)-2,3,11,12-tetracarboxylic acid
Methanol
Amino Acids
Dipeptides
Tripeptides
β2-amino acids
S-enantiomers

Ion Transport Across Membranes

Research into related naphtho-crown ethers has demonstrated their function as ionophores, or ion carriers. For instance, thiazole-containing naphtho-crown ethers have been synthesized and studied for their ion transport capabilities through solvent extraction experiments, which serve as a model for membrane transport. These studies revealed that the presence of the naphthalene moiety enhances the selectivity for ammonium (B1175870) ions over potassium ions. scispace.com The selective complexation and transport of specific cations are central to their function. The crown ether cavity selectively binds a cation, and the hydrophobic exterior of the complex allows it to traverse the nonpolar membrane, releasing the ion on the other side. This carrier mechanism is crucial for applications in separation science and for mimicking biological ion transport processes.

Catalysis

Role in Phase Transfer Catalysis

Crown ethers are renowned for their efficacy as phase-transfer catalysts (PTCs), and 2,3-naphtho-18-crown-6 is a significant member of this class. chemicalbook.comwikipedia.org Phase-transfer catalysis is a powerful technique that facilitates reactions between reactants located in separate, immiscible phases (e.g., a solid or aqueous phase and an organic phase). The fundamental role of the crown ether in this process is to act as a vehicle for one of the reactants, typically an anion, across the phase boundary into the phase where the other reactant resides.

The mechanism involves the 18-crown-6 ring complexing with a metal cation (like K⁺ or Na⁺) from an inorganic salt (e.g., KF, KCN). wikipedia.org This complexation effectively sequesters the cation within the hydrophilic cavity of the crown ether. The exterior of the crown ether, especially with the attached naphtho group, is highly lipophilic. This allows the entire complex, including the associated anion, to dissolve in nonpolar organic solvents. mdpi.com The anion, now in the organic phase and minimally solvated (often termed a "naked" anion), exhibits significantly enhanced nucleophilicity and reactivity. mdpi.com The enhanced lipophilicity conferred by the naphtho group makes 2,3-naphtho-18-crown-6 particularly effective for these applications, distinguishing it from less substituted crown ethers. Although 18-crown-6 itself is a powerful PTC, its derivatives are often developed to fine-tune properties like solubility and catalytic activity for specific applications. phasetransfercatalysis.com

Catalytic Enhancement of Nucleophilic Fluorination Reactions

A prominent application of 18-crown-6 and its derivatives in catalysis is the enhancement of nucleophilic fluorination reactions, which are critical for the synthesis of organofluorine compounds used in pharmaceuticals and materials science. Alkali metal fluorides like potassium fluoride (B91410) (KF) are inexpensive and common fluorine sources, but their utility is hampered by high lattice energy and poor solubility in aprotic organic solvents. nih.gov

2,3-Naphtho-18-crown-6, by analogy with its parent compound 18-crown-6, acts as a potent catalyst in these reactions. It solubilizes KF in solvents like acetonitrile (B52724) by strongly complexing the K⁺ ion. mdpi.comnih.gov This process breaks apart the ion pair of the salt, liberating the fluoride ion (F⁻) from the crystal lattice and the tight grip of its counterion. mdpi.com The "naked" or poorly solvated fluoride ion is a much stronger nucleophile, dramatically accelerating the rate of SN2 fluorination of alkyl halides and other substrates. nih.govmdpi.com Theoretical and experimental studies have shown that this catalytic system can lead to substantial increases in reaction rates and yields, allowing reactions to proceed under milder conditions. nih.gov The combination of 18-crown-6 with other agents, such as bulky diols, has been explored to create synergistic catalytic systems that further enhance reaction rates by stabilizing the SN2 transition state through hydrogen bonding. nih.gov

Molecular Recognition and Chemical Sensing

Design and Performance of Ion-Selective Electrodes (ISEs)

The ability of 2,3-naphtho-18-crown-6 and its derivatives to selectively bind specific cations makes them excellent ionophores for the construction of potentiometric ion-selective electrodes (ISEs). These sensors are a vital analytical tool for measuring ion concentrations in various samples. An ISE typically consists of a membrane, often made of poly(vinyl chloride) (PVC), which is impregnated with an ionophore, a plasticizer, and sometimes an ionic additive.

The performance of the electrode is dictated by the ionophore's ability to selectively complex with the target ion at the membrane-sample interface, generating a potential difference that is measured against a reference electrode. Naphtho-18-crown-6 (B1236971) has been successfully used as an ionophore in PVC membrane electrodes for the determination of potassium (K⁺) and cesium (Cs⁺). These electrodes can exhibit a near-Nernstian response to these ions.

Furthermore, derivatives such as thiazole-containing naphtho-crown ethers have been developed specifically as highly selective ionophores for ammonium (NH₄⁺) ions. scispace.com These synthetic ionophores show enhanced selectivity for ammonium over interfering ions like potassium, a common challenge with traditional ammonium ISEs based on nonactin. scispace.com The naphthalene unit is credited with improving this selectivity. scispace.com The table below presents the selectivity coefficients for an ammonium ISE based on a thiazole-containing naphtho-crown ether, demonstrating its superior performance.

IonophoreInterfering Ion (X)Selectivity Coefficient (log KpotNH₄⁺, X)
Thiazole-Naphtho-Crown EtherLi⁺-3.5
Na⁺-2.9
K⁺-1.9
Rb⁺-2.2
Cs⁺-2.8
Mg²⁺-4.1

Data sourced from a study on thiazole-containing naphtho-crown ethers. scispace.com The selectivity coefficient indicates the preference of the electrode for the primary ion (NH₄⁺) over the interfering ion (X). A more negative value signifies higher selectivity for NH₄⁺.

Development of Optical and Fluorescent Sensors for Cations and Organic Analytes

The intrinsic fluorescence of the naphthalene moiety in 2,3-naphtho-18-crown-6 allows it to function as a fluorophore in optical and fluorescent sensors. The principle behind these sensors is that the binding of an analyte (like a metal cation) into the crown ether cavity perturbs the electronic environment of the naphthalene unit, leading to a measurable change in its photophysical properties, such as fluorescence intensity or emission wavelength.

Studies have shown that the fluorescence of 2,3-naphtho-18-crown-6 and its polymeric derivatives is sensitive to the presence of various cations. nih.gov For example, anionic polymers bearing naphtho-18-crown-6 units exhibit significant fluorescence quenching upon complexation with specific alkali and alkaline earth metal cations in aqueous solutions. nih.gov This quenching is attributed to the external heavy-atom effect, where the proximity of a heavy cation (like Tl⁺ or Ba²⁺) to the fluorophore enhances intersystem crossing, a non-radiative decay pathway, thus decreasing the fluorescence intensity. nih.gov This selective response allows for the detection and quantification of target ions. Ratiometric titration experiments have also demonstrated distinct changes in the fluorescence emission spectra of 2,3-naphtho-18-crown-6 upon the addition of salts like KSCN and NaClO₄. scribd.com

Fluorophore SystemCationObserved Fluorescence ChangeProposed Mechanism
Anionic polymer with naphtho-18-crown-6Tl⁺Sharp decrease in intensityExternal heavy-atom effect
Cs⁺Moderate decrease in intensity
Ba²⁺Strongest decrease among alkaline earth metals
2,3-Naphtho-18-crown-6 in AcetonitrileK⁺ (from KSCN)Intensity change upon titrationCation-fluorophore interaction
Na⁺ (from NaClO₄)Intensity change upon titration

Data compiled from studies on the fluorescence of naphtho-crown ethers. nih.govscribd.com

Selective Recognition of Biologically Relevant Organic Molecules (e.g., Tryptophan and Peptides)

The unique structural characteristics of 2,3-naphtho-18-crown-6 and its derivatives make them effective receptors for biologically significant organic molecules. A notable example is the selective binding of the amino acid tryptophan and tryptophan-containing peptides. beilstein-journals.orgbeilstein-journals.orgresearchgate.net This recognition is primarily driven by non-covalent interactions, including hydrogen bonding, and π-π stacking between the electron-rich naphthalene unit of the crown ether and the aromatic indole (B1671886) ring of tryptophan. nih.gov

A glucose-based naphtho crown ether has demonstrated the ability to selectively bind tryptophan in aqueous media. beilstein-journals.orgbeilstein-journals.org This receptor not only binds to free tryptophan but can also recognize tryptophan residues within tripeptide chains. beilstein-journals.org The binding process can be monitored using fluorescence spectroscopy, as the naphthalene moiety's fluorescence is quenched upon complexation with tryptophan-containing molecules. beilstein-journals.orgresearchgate.net

Research has shown that this glucose-derived naphtho crown ether exhibits a higher binding affinity for tryptophan compared to other amino acids. beilstein-journals.org Furthermore, it displays a capability to bind to tryptophan located at different positions within a peptide sequence—N-terminus, middle, or C-terminus. beilstein-journals.org The binding affinity is influenced by the position of the tryptophan residue and the presence of an N-terminal acetyl cap. beilstein-journals.orgresearchgate.net

Table 1: Binding Affinities of a Glucose-Based Naphtho Crown Ether with Various Amino Acids and Peptides

Guest Molecule Binding Affinity (K) Notes
L-Tryptophan Highest among tested amino acids Selective binding observed. beilstein-journals.orgresearchgate.net
D-Tryptophan Slightly lower than L-Tryptophan Shows some enantiomeric preference. beilstein-journals.org
Lysine ~30% lower than Tryptophan Second highest affinity among tested amino acids. beilstein-journals.org
Trp-Ala-Ala High Tryptophan at the N-terminus. beilstein-journals.org
Ala-Trp-Ala Higher than Trp-Ala-Ala Tryptophan in the middle of the chain. beilstein-journals.orgresearchgate.net
Ala-Ala-Trp High Tryptophan at the C-terminus. beilstein-journals.org
Ac-Trp-Ala-Ala Lower than uncapped peptides N-terminally acetylated. beilstein-journals.org
Ac-Ala-Trp-Ala Lower than uncapped peptides N-terminally acetylated. beilstein-journals.org
Ac-Ala-Ala-Trp Lower than uncapped peptides N-terminally acetylated. beilstein-journals.org

This table is based on findings from studies on a glucose-based naphtho crown ether derivative. beilstein-journals.orgbeilstein-journals.orgresearchgate.net

The interaction is predominantly through π-π interactions, with additional contributions from interactions with the N-terminal ammonium cation in certain peptides. beilstein-journals.org This selective recognition of tryptophan has potential applications in diagnostics and medicine, given the crucial biological roles of this amino acid. beilstein-journals.orgbeilstein-journals.org

Advanced Materials and Supramolecular Architectures

The incorporation of the rigid and aromatic naphtho group into the 18-crown-6 framework endows 2,3-naphtho-18-crown-6 with unique properties that are leveraged in the development of advanced materials and complex supramolecular structures.

Application in Ion Conductive Materials

Crown ethers, in general, are utilized in the development of ionic conductive materials. unilongmaterial.com Their ability to complex with cations, like potassium ions, and render them soluble in various solvents is a key feature. vaia.comwikipedia.org This property is harnessed in creating materials for applications in fields such as the electronics industry. unilongmaterial.com While specific data on 2,3-naphtho-18-crown-6's direct application in commercial ion conductive materials is not detailed in the provided search results, the fundamental properties of the parent 18-crown-6 suggest its potential in this area. For instance, 18-crown-6 has been used to synthesize ionic liquid-based crown-ether coordination compounds. sigmaaldrich.com Furthermore, polymer-stabilized cholesteric liquid crystal composites incorporating 18-crown-6 moieties have been developed as cation-sensitive materials, responding to the presence of ions like potassium. rsc.org

Construction of 1D and 2D Supramolecular Networks

A significant application of 2,3-naphtho-18-crown-6 lies in the construction of one-dimensional (1D) and two-dimensional (2D) supramolecular networks. rsc.org The naphtho group plays a crucial role in directing the self-assembly of these networks through π-π stacking interactions. rsc.orgresearchgate.net

In complexes with metal ions, such as [K(N18C6)]+, these units can link together to form 1D chains. These chains can then further assemble into 2D networks through inter-chain π-π stacking interactions between the neighboring naphthylene moieties. rsc.orgresearchgate.net For instance, a 2D network complex, [K(N18C6)]2(CH3CN)[Ni(mnt)2] (where mnt = maleonitriledithiolate), is formed by 1D chains linked by bridging acetonitrile molecules, which are then assembled into a 2D network via π-π stacking. researchgate.netresearchgate.net

The formation and nature of these supramolecular assemblies are dependent on the specific metal ion and other coordinating molecules present.

Table 2: Supramolecular Assemblies of 2,3-Naphtho-18-crown-6 Complexes

Complex Dimensionality Key Interactions Reference
[K(N18C6)]2[Pd(SCN)4] 2D Bridging K–O(ether) interactions, inter-chain π–π stacking rsc.org
[K(N18C6)]2[Pt(SCN)4] 2D Bridging K–O(ether) interactions, inter-chain π–π stacking rsc.org

Formation of Solid-State Clathrate Structures

The naphtho substituent in 2,3-naphtho-18-crown-6 enhances its lipophilicity, making it particularly effective in forming solid-state clathrate structures. Clathrates are inclusion compounds where guest molecules are trapped within the crystal lattice of a host molecule.

An example is the formation of a clathrate with tert-butylammonium (B1230491) perchlorate (B79767). In this complex, the ammonium cation is held within the crown ether's cavity by N–H⋯O hydrogen bonds, creating a supramolecular complex. The crystal structure reveals a "rotator-stator" arrangement stabilized by these hydrogen bonds. The ability of 2,3-naphtho-18-crown-6 to form such well-defined solid-state structures is a testament to the directing influence of its naphthyl group and the host-guest chemistry of the crown ether ring.

Future Directions and Emerging Research Areas for 2,3 Naphtho 18 Crown 6

Exploration of Novel Functionalized and Hybrid Architectures

A significant avenue for future research lies in the synthesis of novel derivatives of 2,3-naphtho-18-crown-6. By chemically modifying the naphthyl unit or the polyether ring, researchers can fine-tune the compound's solubility, selectivity, and electronic properties. The introduction of specific functional groups is a primary strategy to create derivatives with enhanced or entirely new capabilities. For instance, attaching chromophores or fluorophores could lead to new optical sensors, while incorporating redox-active moieties could enable its use in electrochemical devices.

The creation of hybrid architectures represents another promising frontier. This involves covalently linking 2,3-naphtho-18-crown-6 to other molecular scaffolds, such as polymers, biomolecules, or other macrocycles like calixarenes. Such hybrid structures can exhibit synergistic properties, combining the recognition ability of the crown ether with the functionalities of the partner molecule. Research into crown ether-paracyclophane hybrid architectures has already shown potential in developing compounds with significant cytotoxicity against cancer cell lines, suggesting a path for similar explorations with the naphtho-variant. researchgate.net

Derivative Type Potential Functional Group Anticipated Application Supporting Research Focus
Optical SensorsAzobenzene, PyreneColorimetric/Fluorometric Ion DetectionPhoto-isomerization, Excimer formation
Electrochemical SensorsFerrocene, ThiopheneRedox-switchable Ion BindingCyclic Voltammetry, Electron Transfer
BioconjugatesPeptides, DNATargeted Delivery, BiosensingBiocompatibility, Molecular Recognition
Hybrid MacrocyclesCalixarene (B151959), CyclodextrinEnhanced Selectivity, Multi-guest BindingAllosteric Effects, Cooperative Binding

Integration into Nanomaterials and Surface Chemistry

The incorporation of 2,3-naphtho-18-crown-6 into nanomaterials and its use in surface modification are rapidly growing research areas. By immobilizing the crown ether onto the surfaces of nanoparticles (e.g., gold, silica (B1680970), quantum dots), it is possible to create highly sensitive and selective sensors. mdpi.com The nanoparticles can provide signal amplification, while the crown ether ensures specific analyte recognition. mdpi.com For example, gold nanoparticles modified with crown ethers have been developed for the colorimetric detection of potassium ions in biological samples. mdpi.com

Furthermore, integrating 2,3-naphtho-18-crown-6 into the structure of polymers or porous materials like metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) could lead to advanced separation and purification technologies. Supramolecular complexes formed between crown ethers and materials like activated carbon are being explored for energy storage devices, indicating a potential application pathway. h2.pl The naphthyl group's potential for π-π stacking interactions could be particularly advantageous in organizing these systems on surfaces or within a polymer matrix. beilstein-journals.org

Nanomaterial Platform Integration Method Target Application Key Research Finding/Principle
Gold NanoparticlesThiol-Au Self-AssemblyColorimetric SensingSurface Plasmon Resonance Shift upon Ion Binding
Silica NanoparticlesCovalent GraftingSelective Adsorption, CatalysisHigh Surface Area, Tunable Porosity
Graphene/Carbon Nanotubesπ-π Stacking, Covalent FunctionalizationIon-gated Electronics, Advanced MembranesElectrical Conductivity, Mechanical Strength
Metal-Organic Frameworks (MOFs)Post-synthetic Modification, Ligand IncorporationIon Separation, Gas StorageDefined Pore Environments, Crystalline Structure

Advanced Computational Modeling for Predictive Design

Computational chemistry offers powerful tools for accelerating the design and discovery of new 2,3-naphtho-18-crown-6-based systems. Techniques like Density Functional Theory (DFT) and molecular dynamics (MD) simulations can provide deep insights into the fundamental aspects of host-guest interactions. researchgate.netchemicalbook.com These methods allow for the calculation of binding energies, the visualization of complex geometries, and the prediction of selectivity for different cations. researchgate.net

Future computational work will likely focus on developing predictive models for designing derivatives with tailored affinities. By simulating how different functional groups or structural modifications affect the crown ether's cavity size, conformation, and electronic distribution, researchers can screen potential candidates in silico before undertaking complex and time-consuming synthesis. researchgate.netnih.gov For example, computational studies on aza-18-crown-6 derivatives have been used to understand the influence of solvents on binding affinity for specific ions like Sr2+. researchgate.net Similarly, DFT has been employed to investigate how cation complexation alters the nonlinear optical (NLO) properties of naphtho-crown ether derivatives, suggesting a method for designing NLO-based cation detectors. rsc.org

Computational Method Research Objective Predicted Property Example from Related Systems
Density Functional Theory (DFT)Elucidate binding mechanismBinding Energies, Geometric Parameters, Electronic StructureInvestigating Sr2+ encapsulation by aza-18-crown-6 extractants. researchgate.net
Time-Dependent DFT (TD-DFT)Design optical sensorsExcitation Energies, Oscillator Strengths, NLO propertiesCalculating hyperpolarizabilities of naphtho-15-crown-5 derivatives for cation detection. rsc.org
Molecular Dynamics (MD)Understand dynamic behaviorConformational Changes, Solvent Effects, Transport PropertiesSimulating protein-crown ether complexes to understand surface interactions. rcsb.org
Quantitative Structure-Activity Relationship (QSAR)Predict biological activityIC50 values, Binding AffinityModeling antitumor potential of crown ethers based on structural features. nih.gov

Development of Smart Responsive Supramolecular Systems

A major goal in modern supramolecular chemistry is the creation of "smart" materials that can respond to external stimuli. researchgate.net 2,3-Naphtho-18-crown-6 is an excellent candidate for building such systems due to its inherent recognition capabilities. By combining it with stimuli-responsive molecular units, researchers can develop systems that change their properties or perform a specific function in response to triggers like light, pH, temperature, or the presence of specific ions. thno.orgnih.gov

Future research will focus on creating sophisticated, multi-stimuli responsive systems. rsc.org For example, integrating a photo-switchable unit (like an azobenzene) into the crown ether architecture could allow for the light-controlled binding and release of cations. rsc.org Similarly, pH-responsive groups could be used to modulate host-guest interactions based on the acidity of the environment. nih.gov These smart systems could find applications in areas such as targeted drug delivery, controlled catalysis, and molecular machinery. The development of stimuli-responsive DNA-based hydrogels that utilize crown ether/ion interactions to switch between different states highlights the potential of this approach for creating dynamic bio-materials and sensors. acs.org

Q & A

Basic: What experimental methods are recommended for synthesizing 2,3-Naphtho-18-Crown-6, and how can purity be validated?

Methodological Answer:
Synthesis typically involves nucleophilic substitution between naphthalene derivatives and ethylene oxide under controlled alkaline conditions. Key steps include:

  • Reagent Selection: Use high-purity 1,2-dihydroxynaphthalene and tetraethylene glycol ditosylate to minimize side reactions .
  • Solvent Optimization: Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) ensures solubility and reactivity.
  • Characterization: Validate purity via 1H^1H and 13C^{13}C NMR for structural confirmation, complemented by high-resolution mass spectrometry (HRMS). Purity can be quantified using HPLC with a C18 column (acetonitrile/water mobile phase) .

Basic: How do ionic radii of target cations influence the complexation efficiency of 2,3-Naphtho-18-Crown-6?

Methodological Answer:
The 18-crown-6 cavity (diameter ~2.6–3.2 Å) selectively binds cations with radii matching the cavity size. For example:

  • K+^+ (1.38 Å): High affinity due to optimal size complementarity.
  • Na+^+ (1.02 Å): Lower stability constants due to smaller ionic radius .
    Validate via conductometric titrations in anhydrous methanol, correlating conductivity changes with cation binding .

Advanced: How can contradictory stability constant (KsK_sKs​) values for 2,3-Naphtho-18-Crown-6 across studies be resolved?

Methodological Answer:
Contradictions often arise from solvent polarity, temperature, or competing ions. To address this:

  • Standardize Conditions: Use IUPAC-recommended solvents (e.g., methanol or acetonitrile) and report temperature (±0.1°C control) .
  • Multi-Method Validation: Compare data from UV-Vis titration, 1H^1H NMR (chemical shift analysis), and isothermal titration calorimetry (ITC) to cross-verify KsK_s .
  • Statistical Rigor: Apply ANOVA to assess inter-method variability; report confidence intervals (e.g., p<0.05p < 0.05) .

Advanced: What strategies optimize 2,3-Naphtho-18-Crown-6’s selectivity for heavy metal ions in mixed-electrolyte systems?

Methodological Answer:
Enhance selectivity via:

  • Structural Modifications: Introduce electron-withdrawing substituents (e.g., nitro groups) to the naphtho moiety, altering electron density and cation affinity .
  • Solvent Effects: Use low-polarity solvents (e.g., dichloromethane) to reduce competition from hydrated ions.
  • Competitive Binding Assays: Design experiments with equimolar concentrations of interfering ions (e.g., Ca2+^{2+}, Mg2+^{2+}) and quantify selectivity ratios via ICP-MS .

Advanced: How can computational modeling predict 2,3-Naphtho-18-Crown-6’s binding dynamics with non-traditional cations (e.g., lanthanides)?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate ligand-cation interactions using software like Gaussian or GROMACS, incorporating solvent molecules (explicit water model).
  • Density Functional Theory (DFT): Calculate binding energies and orbital interactions (e.g., HOMO-LUMO gaps) to identify favorable cation-ligand geometries .
  • Validation: Cross-check computational results with experimental EXAFS (Extended X-ray Absorption Fine Structure) data for coordination number verification .

Basic: What spectroscopic techniques are most effective for studying host-guest interactions in 2,3-Naphtho-18-Crown-6 complexes?

Methodological Answer:

  • UV-Vis Spectroscopy: Monitor charge-transfer bands (200–400 nm) to detect complex formation.
  • Fluorescence Quenching: Track emission intensity changes when cations bind to the aromatic naphtho group.
  • NMR Titration: Observe chemical shift perturbations in 1H^1H NMR (e.g., crown ether protons) upon cation addition .

Advanced: How do solvent dielectric constants impact the thermodynamic parameters (ΔH\Delta HΔH, ΔS\Delta SΔS) of 2,3-Naphtho-18-Crown-6 complexation?

Methodological Answer:

  • Calorimetric Studies: Use ITC to measure ΔH\Delta H and ΔS\Delta S in solvents with varying dielectric constants (e.g., water vs. DMF).
  • Linear Solvation Energy Relationships (LSER): Correlate solvent polarity (π\pi^*) with thermodynamic parameters.
  • Statistical Analysis: Apply multivariate regression to isolate solvent effects from cation-specific interactions .

Advanced: What experimental designs mitigate structural instability of 2,3-Naphtho-18-Crown-6 under high-temperature conditions?

Methodological Answer:

  • Thermogravimetric Analysis (TGA): Identify decomposition thresholds (e.g., >200°C) .
  • Stabilization Strategies: Encapsulate the crown ether in mesoporous silica or use ionic liquids as high-temperature solvents.
  • Kinetic Studies: Monitor degradation rates via Arrhenius plots to design time-controlled experiments .

Basic: How can researchers validate the reproducibility of 2,3-Naphtho-18-Crown-6’s synthesis protocols across labs?

Methodological Answer:

  • Inter-Lab Studies: Distribute standardized reagent batches and protocols to multiple labs; use Z-scores to assess inter-lab variability .
  • Robustness Testing: Vary parameters (e.g., reaction time ±10%, solvent volume ±5%) and quantify yield/purity changes via ANOVA .

Advanced: What mechanistic insights explain the enhanced catalytic activity of 2,3-Naphtho-18-Crown-6 in phase-transfer reactions?

Methodological Answer:

  • Kinetic Isotope Effects (KIE): Compare reaction rates with deuterated vs. protonated substrates to identify rate-limiting steps.
  • X-ray Crystallography: Resolve catalyst-substrate adducts to pinpoint binding modes.
  • Computational Mapping: Model transition states using DFT to identify orbital interactions facilitating ion transport .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.